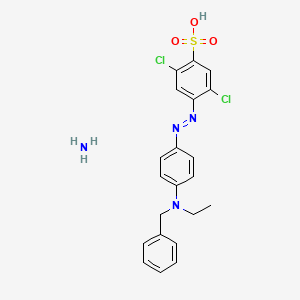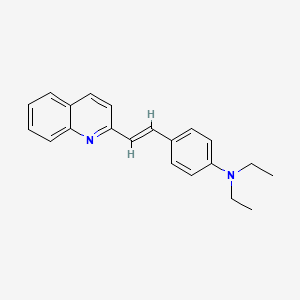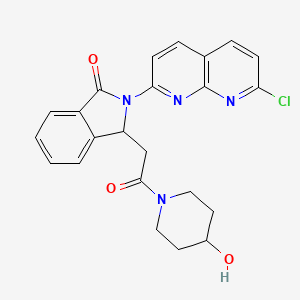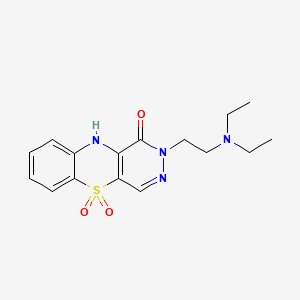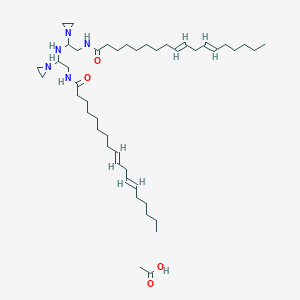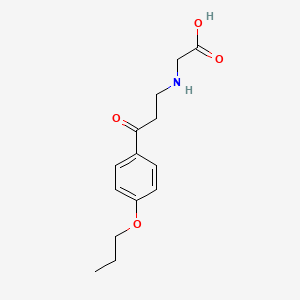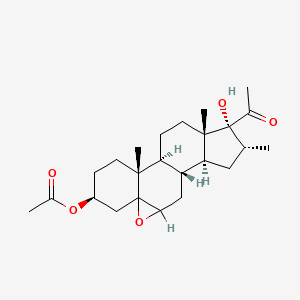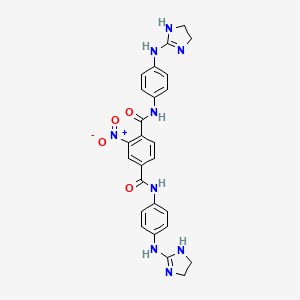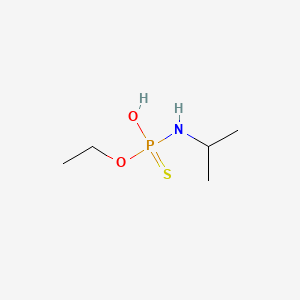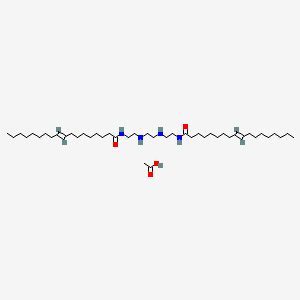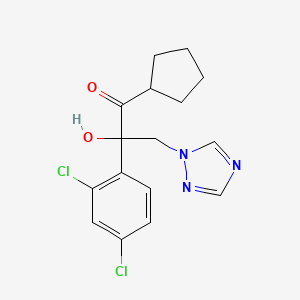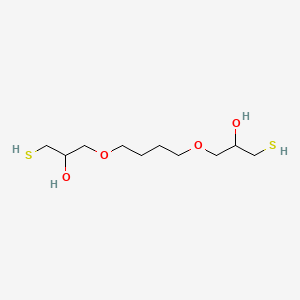
2-Propanol, 1,1'-(1,4-butanediylbis(oxy))bis(3-mercapto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) is a chemical compound with a complex structure that includes both alcohol and thiol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) typically involves the reaction of 1,4-butanediol with 2-mercapto-1-propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of 2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-). Quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include disulfides, alcohols, ethers, and esters, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) involves its interaction with various molecular targets and pathways. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanol, 1,1’-oxybis-: This compound has a similar structure but lacks the thiol groups, resulting in different chemical properties and reactivity.
2-Propanol, 1,1’-[1,4-butanediylbis(oxy)]bis[3-amino-]: This compound contains amino groups instead of thiol groups, leading to different biological activities and applications.
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: This compound has an epoxide functional group, which imparts different reactivity and applications compared to the thiol-containing compound.
Uniqueness
The presence of both alcohol and thiol functional groups in 2-Propanol, 1,1’-(1,4-butanediylbis(oxy))bis(3-mercapto-) makes it unique and versatile. The thiol groups provide the ability to form disulfide bonds, while the hydroxyl groups offer opportunities for hydrogen bonding and other interactions. This combination of functional groups allows for a wide range of chemical reactions and applications in various fields.
Propriétés
Numéro CAS |
197921-94-1 |
|---|---|
Formule moléculaire |
C10H22O4S2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-[4-(2-hydroxy-3-sulfanylpropoxy)butoxy]-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C10H22O4S2/c11-9(7-15)5-13-3-1-2-4-14-6-10(12)8-16/h9-12,15-16H,1-8H2 |
Clé InChI |
LOVUEQHRPLXAFA-UHFFFAOYSA-N |
SMILES canonique |
C(CCOCC(CS)O)COCC(CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


